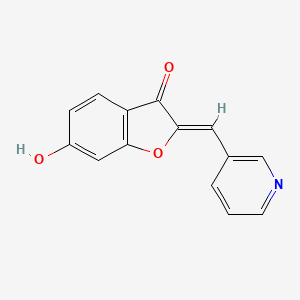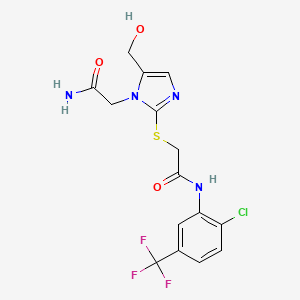![molecular formula C22H18ClN3O2S2 B3004231 N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291854-56-2](/img/structure/B3004231.png)
N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a molecule of interest due to its potential antiviral properties. It is structurally related to other compounds that have been characterized for their vibrational spectroscopic signatures and crystal structures, which provide insights into their molecular conformations and interactions.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that yield molecules with potential biological activity. For example, the synthesis of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides has been studied, revealing the existence of preferred conformers and equilibrium mixtures of conformers in these molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been determined, showing a tetragonally-distorted octahedral geometry around the Cu(II) center . Similarly, the optimized geometry of N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide shows a non-planar structure between the phenyl and pyrimidine rings, with significant intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of electronegative chlorine atoms and amino pyrimidine groups can lead to various intra- and intermolecular interactions, such as hydrogen bonding, which can affect the molecules' reactivity . The crystal structures of related compounds also suggest the possibility of photochemical reactions, such as Yang photocyclization, although some compounds may be photochemically inert due to their conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as vibrational wavenumbers, are characterized using spectroscopic techniques and computational models. The vibrational spectral analysis of N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide, for instance, has revealed the impact of rehybridization and hyperconjugation on the molecule's stability . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated to assess the compound's potential as an antiviral agent .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-4-3-5-18(14(13)2)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-6-15(23)7-9-16/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUOCFUSVYTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)
![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)

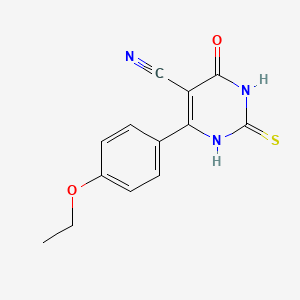
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
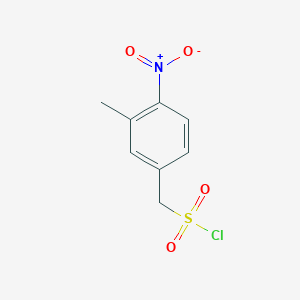
![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)
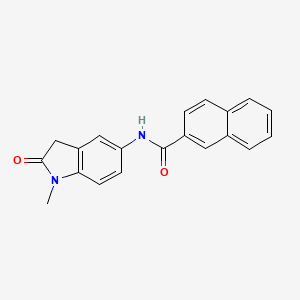
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
